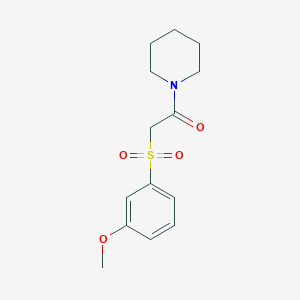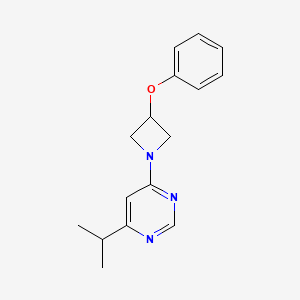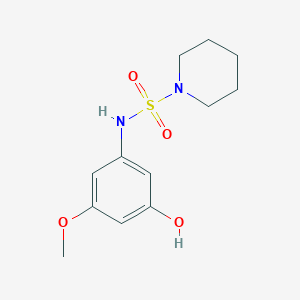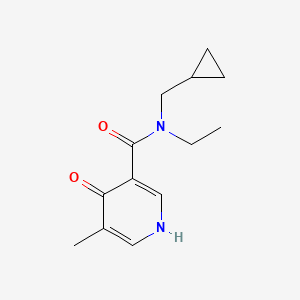
2-(3-Methoxyphenyl)sulfonyl-1-piperidin-1-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxyphenyl)sulfonyl-1-piperidin-1-ylethanone is an organic compound that features a piperidine ring, a sulfonyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)sulfonyl-1-piperidin-1-ylethanone typically involves the reaction of 3-methoxybenzenesulfonyl chloride with piperidine under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the sulfonyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the industrial synthesis include 3-methoxybenzenesulfonyl chloride, piperidine, and a suitable base such as sodium hydroxide or potassium carbonate.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)sulfonyl-1-piperidin-1-ylethanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(3-Hydroxyphenyl)sulfonyl-1-piperidin-1-ylethanone.
Reduction: Formation of 2-(3-Methoxyphenyl)thio-1-piperidin-1-ylethanone.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
2-(3-Methoxyphenyl)sulfonyl-1-piperidin-1-ylethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)sulfonyl-1-piperidin-1-ylethanone involves its interaction with specific molecular targets. The sulfonyl group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)sulfonyl-1-piperidin-1-ylethanone
- 2-(3-Methoxyphenyl)thio-1-piperidin-1-ylethanone
- 2-(3-Hydroxyphenyl)sulfonyl-1-piperidin-1-ylethanone
Uniqueness
2-(3-Methoxyphenyl)sulfonyl-1-piperidin-1-ylethanone is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of the sulfonyl group and the piperidine ring also contributes to its distinct properties compared to other similar compounds.
Properties
IUPAC Name |
2-(3-methoxyphenyl)sulfonyl-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-19-12-6-5-7-13(10-12)20(17,18)11-14(16)15-8-3-2-4-9-15/h5-7,10H,2-4,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOUCBGAFHPWAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)CC(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-[[1-(Difluoromethyl)imidazol-2-yl]methyl]piperazin-1-yl]-6-methylpyrimidine](/img/structure/B7413241.png)
![1-(1-Benzylpiperidin-4-yl)-3-[(6-methoxypyridin-2-yl)methyl]-1-methylurea](/img/structure/B7413250.png)

![N-[(1R,2R)-2-hydroxycyclohexyl]-3-(1H-imidazol-2-yl)propanamide](/img/structure/B7413258.png)
![2,2-dimethyl-N-[1-[3-(pyrazol-1-ylmethyl)-1,2,4-oxadiazol-5-yl]ethyl]propanamide](/img/structure/B7413267.png)
![2-[(5-Methoxypyridin-3-yl)sulfonyl-(pyridin-2-ylmethyl)amino]acetic acid](/img/structure/B7413275.png)

![3-[3-(2-methoxyphenyl)pyrrolidine-1-carbonyl]-5-methyl-1H-pyridin-4-one](/img/structure/B7413283.png)
![N,5-dimethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B7413285.png)
![6-[2-[(1,2-Dimethylimidazol-4-yl)sulfonylamino]ethyl]pyridine-2-carboxylic acid](/img/structure/B7413291.png)
![6-[2-[(2-Fluorophenyl)methylsulfonylamino]ethyl]pyridine-2-carboxylic acid](/img/structure/B7413295.png)
![6-[2-[(5-Chlorothiophen-2-yl)sulfonylamino]ethyl]pyridine-2-carboxylic acid](/img/structure/B7413308.png)
![3-[(5-Methylpyrimidin-2-yl)methyl]thieno[3,2-d]pyrimidin-4-one](/img/structure/B7413321.png)
